

In-Depth Technical Guide: Synthesis and Characterization of 1,4-Bis(mesitylamino)anthraquinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Bis(mesitylamino)anthraquinone

Cat. No.: B086478

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(mesitylamino)anthraquinone, also widely known by its industrial name Solvent Blue 104, is a synthetic dye belonging to the anthraquinone class of compounds. Its molecular structure, characterized by a central anthraquinone core symmetrically substituted with two mesitylamino groups, imparts a deep blue color and significant stability. While its primary application lies in the coloring of plastics, polyesters, and other polymers, the broader family of anthraquinone derivatives has garnered substantial interest in medicinal chemistry and drug development. Anthraquinones are recognized for their diverse pharmacological activities, including anticancer properties, often attributed to their ability to intercalate with DNA and inhibit key cellular enzymes. This guide provides a comprehensive overview of the synthesis, characterization, and known properties of **1,4-Bis(mesitylamino)anthraquinone**, offering a valuable resource for researchers exploring its potential in various scientific domains.

Synthesis of 1,4-Bis(mesitylamino)anthraquinone

The synthesis of **1,4-Bis(mesitylamino)anthraquinone** is typically achieved through the condensation of a substituted anthraquinone with mesitylamine (2,4,6-trimethylaniline). A common and effective method involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin)

and its leuco form with an excess of mesitylamine in the presence of a catalyst such as boric acid.

Experimental Protocol: Synthesis via Condensation Reaction

This protocol is based on established methods for the synthesis of Solvent Blue 104.

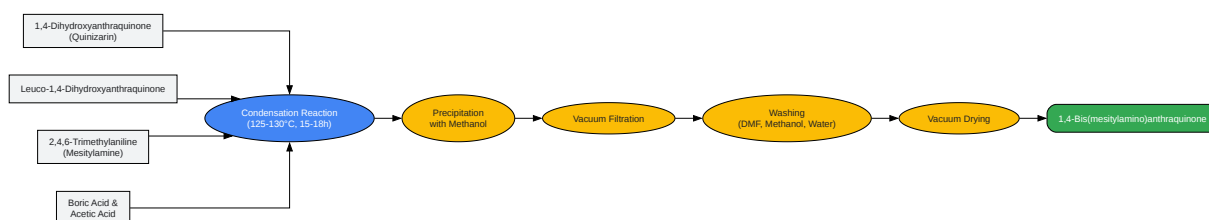
Materials:

- 1,4-Dihydroxyanthraquinone (Quinizarin)
- 1,4-Dihydroxyanthraquinone leuco compound
- 2,4,6-Trimethylaniline (Mesitylamine)
- Boric Acid
- Acetic Acid (or other suitable catalyst like hydroxyacetic acid or salicylic acid)
- Methanol
- N,N-Dimethylformamide (DMF)
- Deionized Water

Procedure:

- To a reaction vessel, add 2,4,6-trimethylaniline, 1,4-dihydroxyanthraquinone, the 1,4-dihydroxyanthraquinone leuco compound, boric acid, and the catalyst (e.g., acetic acid). A representative mass ratio is approximately 12-18 parts of 2,4,6-trimethylaniline, 3-5 parts of 1,4-dihydroxyanthraquinone, 1.5-2 parts of the leuco compound, 0.8-1.5 parts of boric acid, and 1 part catalyst.
- Stir the mixture and heat to 125-130°C.
- Maintain the reaction at this temperature for 15-18 hours. The progress of the reaction can be monitored by thin-layer chromatography.

- After the reaction is complete, cool the mixture to 50-70°C.
- Add methanol to the reaction mixture and stir to precipitate the product.
- Cool the suspension to 30-50°C and collect the solid product by vacuum filtration.
- Wash the filter cake sequentially with DMF and methanol.
- Further wash the product with hot deionized water until the filtrate is neutral.
- Dry the purified blue crystalline powder under vacuum.



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Caption: Synthesis workflow for **1,4-Bis(mesitylamino)anthraquinone**.

Characterization

The structural and physicochemical properties of **1,4-Bis(mesitylamino)anthraquinone** have been established through various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

Property	Value
Molecular Formula	C ₃₂ H ₃₀ N ₂ O ₂
Molecular Weight	474.59 g/mol
Appearance	Blue crystalline powder
Melting Point	236.5 - 237.5 °C
Boiling Point	639.5 °C at 760 mmHg
Density	1.22 g/cm ³
Solubility	Insoluble in water; soluble in acetone, ethanol, and glacial acetic acid.
CAS Number	116-75-6

Spectroscopic Data

While a comprehensive public database of the spectra for **1,4-Bis(mesitylamino)anthraquinone** is not readily available, the expected spectral characteristics can be inferred from its structure and data on closely related compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the anthraquinone core and the mesityl groups, as well as the methyl protons of the mesityl groups. The aromatic protons of the anthraquinone core would appear as multiplets in the downfield region. The two aromatic protons on the mesityl rings would appear as a singlet, and the nine methyl protons would also give rise to singlets at characteristic chemical shifts.
- ¹³C NMR:** The carbon NMR spectrum would display signals for the carbonyl carbons of the quinone, the aromatic carbons of the anthraquinone core and the mesityl rings, and the

methyl carbons of the mesityl groups.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **1,4-Bis(mesitylamino)anthraquinone** would exhibit characteristic absorption bands. The most prominent peaks would be the C=O stretching vibrations of the quinone moiety, typically observed in the region of 1650-1680 cm^{-1} . Other significant bands would include C-N stretching, C=C stretching of the aromatic rings, and C-H stretching and bending vibrations of the aromatic and methyl groups.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M^+) would be observed at an m/z value corresponding to the molecular weight of 474.59. Fragmentation patterns would likely involve the loss of mesityl groups or parts of the anthraquinone core.

X-ray Crystallography

The crystal structure of **1,4-Bis(mesitylamino)anthraquinone** has been determined, and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 100654. The crystal system is reported to be monoclinic with the space group $P2_1/n$. The crystal structure confirms the planar anthraquinone core and the orientation of the two mesitylamino substituents.

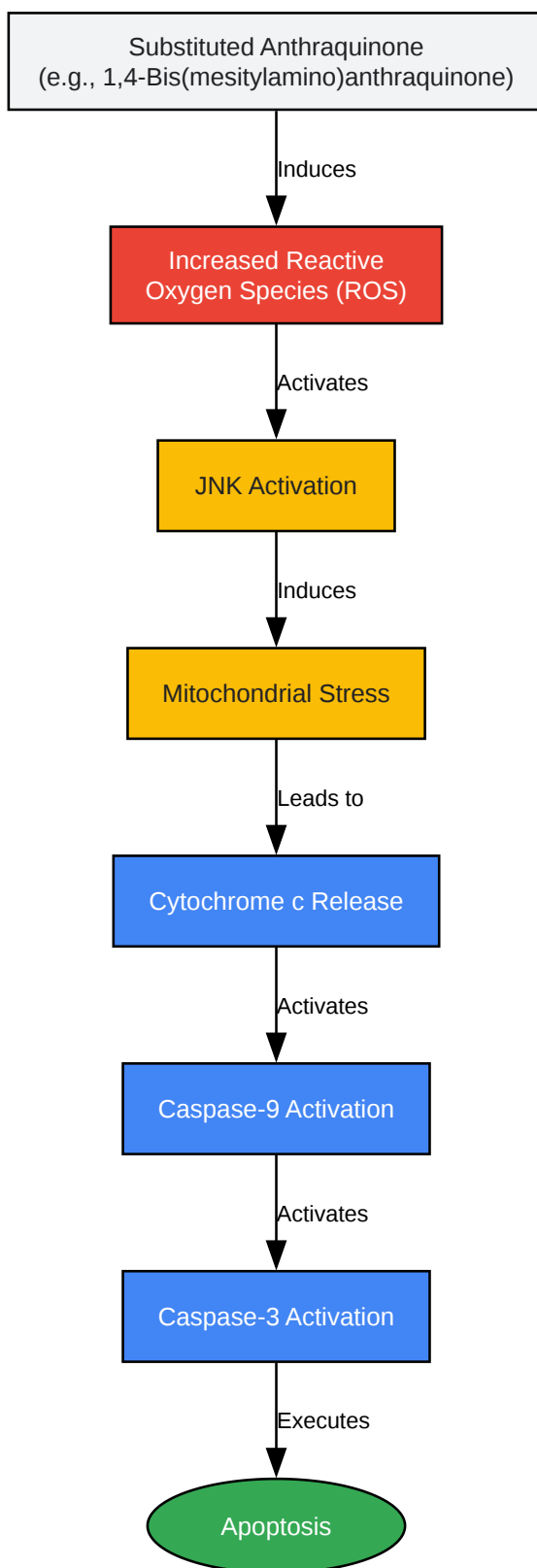
Biological Activity and Signaling Pathways

While **1,4-Bis(mesitylamino)anthraquinone** itself is primarily used as a dye, the broader class of anthraquinone derivatives has been extensively studied for its biological activities, particularly as anticancer agents. The mechanism of action for many anthraquinones involves their ability to intercalate into DNA, leading to the inhibition of DNA replication and transcription. Furthermore, some anthraquinones are known to inhibit topoisomerase II, an enzyme crucial for DNA topology, thereby inducing DNA strand breaks and apoptosis.

For some substituted anthraquinones, their antitumor activity has been linked to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, often mediated by an increase in

reactive oxygen species (ROS). This leads to mitochondrial stress, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

It is important to note that specific studies detailing the biological mechanism of action and signaling pathway involvement for **1,4-Bis(mesitylamino)anthraquinone** are limited. However, based on the activities of structurally related compounds, it is plausible that it could exhibit similar biological effects. Further research is warranted to explore the potential of this compound in drug development.



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- To cite this document: BenchChem. [In-Depth Technical Guide: Synthesis and Characterization of 1,4-Bis(mesitylamino)anthraquinone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086478#synthesis-and-characterization-of-1-4-bis-mesitylamino-anthraquinone>]

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